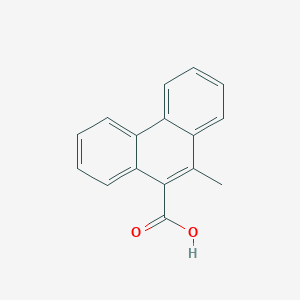

10-Methylphenanthrene-9-carboxylic acid

CAS No.: 65698-59-1

Cat. No.: VC19372654

Molecular Formula: C16H12O2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65698-59-1 |

|---|---|

| Molecular Formula | C16H12O2 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | 10-methylphenanthrene-9-carboxylic acid |

| Standard InChI | InChI=1S/C16H12O2/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(10)16(17)18/h2-9H,1H3,(H,17,18) |

| Standard InChI Key | ZKDABOISAFEPOA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physicochemical Properties

10-Methylphenanthrene-9-carboxylic acid belongs to the class of PAH carboxylic acids, which are structurally defined by fused aromatic rings and polar functional groups. Key physicochemical properties include:

The compound’s structure is stabilized by π-π interactions between aromatic rings, while the carboxylic acid group enhances solubility in polar solvents compared to parent PAHs. Its methyl substitution at the 10-position introduces steric effects that influence reactivity, particularly in electrophilic substitution reactions .

Synthesis and Preparation

Synthetic Routes

The synthesis of 10-methylphenanthrene-9-carboxylic acid typically involves oxidation and rearrangement steps analogous to those used for PAH derivatives. A plausible pathway, inferred from related compounds, includes:

-

Oxidation of Phenanthrene: Phenanthrene is oxidized to phenanthrenequinone using chromic acid () or sodium dichromate () under acidic conditions .

-

Benzilic Acid Rearrangement: Phenanthrenequinone undergoes base-catalyzed rearrangement to form 9-hydroxyfluorene-9-carboxylic acid (HFCA), a structural analog .

-

Methylation and Functionalization: Subsequent methylation at the 10-position introduces the methyl group, followed by acid-catalyzed dehydration to yield the target compound.

Key Reaction Conditions

-

Temperature Control: Reactions are conducted at controlled temperatures (e.g., 0–5°C during oxidation) to prevent over-oxidation .

-

Catalysts: Sulfuric acid () and sodium hydroxide () are critical for facilitating rearrangement and neutralization steps .

Chemical Reactivity and Applications

Esterification and Derivative Formation

The carboxylic acid group undergoes esterification with methanol in the presence of sulfuric acid, producing methyl 10-methylphenanthrene-9-carboxylate (CAS 619531) . This ester derivative exhibits a molecular weight of 250.29 g/mol and serves as a precursor for further functionalization .

Environmental and Industrial Relevance

As a PAH metabolite, 10-methylphenanthrene-9-carboxylic acid is implicated in environmental monitoring studies. Its detection in aquatic systems signals phenanthrene degradation but also raises concerns about bioaccumulation and chronic toxicity. Industrially, its derivatives are explored as intermediates in pharmaceuticals and organic semiconductors due to their conjugated π-systems .

Biological and Toxicological Profile

Metabolic Pathways

In mammalian systems, cytochrome P450 enzymes oxidize phenanthrene to form epoxides, which are hydrolyzed to diols and further oxidized to carboxylic acids like 10-methylphenanthrene-9-carboxylic acid. These metabolites are excreted via urine but may induce oxidative stress in renal and hepatic tissues.

Ecotoxicological Implications

Studies highlight the compound’s persistence in sediments and its potential to disrupt aquatic ecosystems. Its logP value (~4.10) suggests moderate bioaccumulation, though data on chronic exposure remain limited .

Research Advancements and Future Directions

Analytical Detection Methods

Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have improved detection limits for PAH carboxylic acids in environmental samples, enabling precise quantification at sub-ppb levels.

Knowledge Gaps and Recommendations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume